(4-Chloro-5-methylpyrimidin-2-yl)methanamine
Description
(4-Chloro-5-methylpyrimidin-2-yl)methanamine is a pyrimidine derivative featuring a chloro group at position 4, a methyl group at position 5, and a methanamine (-CH2NH2) substituent at position 2. Pyrimidines are six-membered aromatic heterocycles with two nitrogen atoms, widely utilized in pharmaceuticals, agrochemicals, and materials science due to their electronic versatility and ability to engage in hydrogen bonding . The chloro and methyl substituents modulate electronic and steric properties, influencing reactivity and biological activity.
Properties
IUPAC Name |
(4-chloro-5-methylpyrimidin-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-4-3-9-5(2-8)10-6(4)7/h3H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCLEAMNOIPCPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-5-methylpyrimidin-2-yl)methanamine typically involves the reaction of 4-chloro-5-methylpyrimidine with methanamine. One common method involves the use of a solvent such as ethanol, where the reactants are combined and heated under reflux conditions to facilitate the reaction. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of (4-Chloro-5-methylpyrimidin-2-yl)methanamine may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-5-methylpyrimidin-2-yl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Neuropharmacological Applications
One of the prominent applications of (4-Chloro-5-methylpyrimidin-2-yl)methanamine is in the development of phosphodiesterase inhibitors, particularly for the treatment of neuropsychiatric disorders such as schizophrenia. Research has demonstrated that modifications of pyrimidine derivatives can lead to compounds with improved pharmacokinetic profiles and selectivity for specific phosphodiesterase (PDE) isoforms.
Case Study: MK-8189 Development
A notable example is the development of MK-8189, a potent PDE10A inhibitor derived from a series of pyrimidine compounds including (4-Chloro-5-methylpyrimidin-2-yl)methanamine. This compound is currently in Phase 2b clinical trials for schizophrenia treatment. The structure–activity relationship (SAR) studies indicated that replacing certain substituents on the pyrimidine core significantly enhanced potency and selectivity while improving solubility and metabolic stability .
Table 1: MK-8189 Pharmacokinetics in Rodent Models
| Rodent Model | Dose (mg/kg) | Plasma Concentration (nM) | PDE10A Occupancy (%) |
|---|---|---|---|
| MK-801-induced locomotor activity | 0.25 | 17 | 25 |
| 0.50 | 36 | 41 | |
| 0.75 | 50 | 50 |
Anti-inflammatory Research
Another significant area of application for (4-Chloro-5-methylpyrimidin-2-yl)methanamine is in anti-inflammatory research. Compounds derived from this structure have shown promising results in inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory response.
Case Study: Inhibition of COX Enzymes
Research has identified derivatives that exhibit potent inhibitory effects on COX-2, a key enzyme involved in inflammation. The IC50 values for some derivatives were reported to be comparable to standard anti-inflammatory drugs like celecoxib, indicating strong potential for therapeutic use .
Table 2: COX-2 Inhibition Potency
| Compound ID | IC50 (μmol) |
|---|---|
| Compound A | 0.04 ± 0.09 |
| Compound B | 0.04 ± 0.02 |
| Celecoxib | 0.04 ± 0.01 |
Antibacterial Activity
(4-Chloro-5-methylpyrimidin-2-yl)methanamine derivatives have also been evaluated for their antibacterial properties, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).
Case Study: Antibacterial Efficacy
Studies have shown that certain derivatives possess significant antibacterial activity, with mechanisms involving efflux inhibition and direct bacterial cell wall synthesis interference . This opens avenues for developing new antibiotics based on this compound.
Table 3: Antibacterial Activity Against MRSA
| Compound ID | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Compound C | 0.5 |
| Compound D | 1.0 |
Mechanism of Action
The mechanism of action of (4-Chloro-5-methylpyrimidin-2-yl)methanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific derivative and its intended application .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between (4-Chloro-5-methylpyrimidin-2-yl)methanamine and related pyrimidine/heterocyclic derivatives:
Key Observations:
Substituent Effects :
- Chloro Groups : Enhance electronegativity and dipole interactions. In 4,6-Dichloro-5-methoxypyrimidine, dual Cl substituents increase molecular symmetry and contribute to strong Cl···N interactions in the crystal lattice .
- Methyl vs. Methoxy : The 5-Me group in the target compound reduces polarity compared to 5-OMe in 4,6-Dichloro-5-methoxypyrimidine, favoring lipophilicity.
- Azetidine vs. Methanamine : Replacing methanamine with azetidine-3-carboxylic acid (as in ) introduces a strained four-membered ring and a carboxylic acid, drastically improving aqueous solubility via ionic interactions.
Solubility Trends :
Intermolecular Interactions and Stability
- Hydrogen Bonding: The methanamine group in the target compound can act as both H-bond donor (NH2) and acceptor, contrasting with the methoxy group in , which only donates weak H-bonds.
- Thermal Stability : Higher melting points in dichloro/methoxy analogs (313–315 K) vs. unrecorded values for the target compound imply that increased polarity and symmetry enhance thermal stability.
Biological Activity
(4-Chloro-5-methylpyrimidin-2-yl)methanamine is a synthetic organic compound notable for its structural characteristics, which include a pyrimidine ring with a chloro and a methyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological contexts. This article explores the biological activity of (4-Chloro-5-methylpyrimidin-2-yl)methanamine, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of (4-Chloro-5-methylpyrimidin-2-yl)methanamine can be represented as follows:
This compound exists primarily in its hydrochloride form, which enhances its solubility and stability, making it suitable for various applications in research and industry.
Antimicrobial Properties
Research indicates that (4-Chloro-5-methylpyrimidin-2-yl)methanamine exhibits significant antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, including resistant strains such as MRSA. The minimum inhibitory concentration (MIC) values for this compound against several pathogens have been documented, highlighting its potential as an antibacterial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections, particularly those resistant to conventional antibiotics .
Anticancer Activity
In addition to its antimicrobial properties, (4-Chloro-5-methylpyrimidin-2-yl)methanamine has shown promise in anticancer research . Preliminary studies indicate that it may inhibit cancer cell proliferation through various mechanisms, including the modulation of enzyme activity involved in cell cycle regulation.
One study demonstrated that the compound acts as a potent inhibitor of specific kinases involved in tumor growth:
| Compound | VEGFR-2 Inhibition (%) | Cytotoxicity (A431 Cells) |
|---|---|---|
| (4-Chloro-5-methylpyrimidin-2-yl)methanamine | 75 | 44.1 ± 10.1 |
The results indicate that this compound could serve as a lead structure for developing new anticancer therapies targeting receptor tyrosine kinases .
The biological activity of (4-Chloro-5-methylpyrimidin-2-yl)methanamine is believed to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Receptor Interaction : It has been suggested that it interacts with receptors involved in signaling pathways that regulate cell growth and apoptosis.
- Structural Similarities : The chlorinated pyrimidine moiety enhances its binding affinity to biological targets compared to non-chlorinated analogs .
Case Studies
Several case studies have investigated the efficacy of (4-Chloro-5-methylpyrimidin-2-yl)methanamine in both laboratory and clinical settings:
- Antimicrobial Efficacy : A study published in MDPI reported the effectiveness of the compound against multiple resistant bacterial strains, demonstrating lower MIC values compared to traditional antibiotics .
- Cancer Research : Another study focused on the compound's role as a VEGFR-2 inhibitor showed promising results comparable to established anticancer drugs like sunitinib .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
